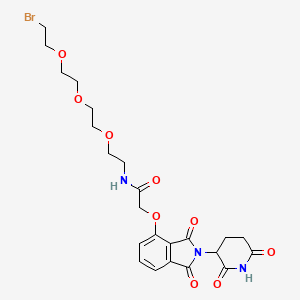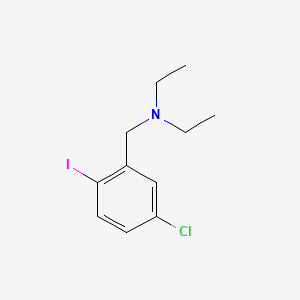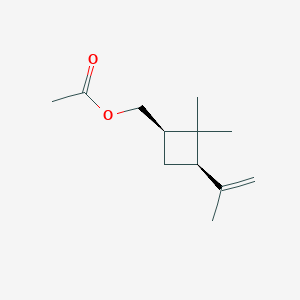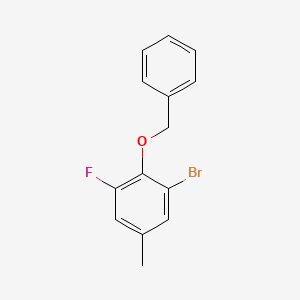
2-Chloro-5-fluoro-4-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. It is a halogen-substituted benzaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde, followed by selective fluorination and chlorination. The reaction conditions typically include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are carried out in controlled environments to ensure the purity and yield of the final product. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-4-methylbenzoic acid.
Reduction: 2-Chloro-5-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-4-methylbenzaldehyde depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. The presence of halogen atoms enhances its reactivity, allowing it to undergo selective transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 5-Fluoro-2-methoxybenzaldehyde
Uniqueness
2-Chloro-5-fluoro-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring. The combination of chlorine, fluorine, and methyl groups imparts distinct chemical properties, making it valuable for targeted synthetic applications. Its reactivity and versatility set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C8H6ClFO |
|---|---|
Molekulargewicht |
172.58 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 |
InChI-Schlüssel |
CODVZUDDDMOUBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl]-1,3,2-dioxaborolane](/img/structure/B14767311.png)




![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B14767344.png)



![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)



